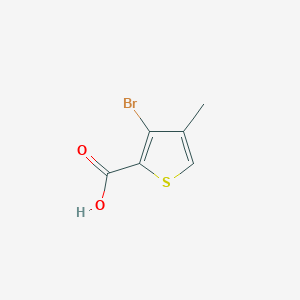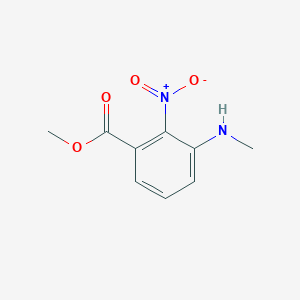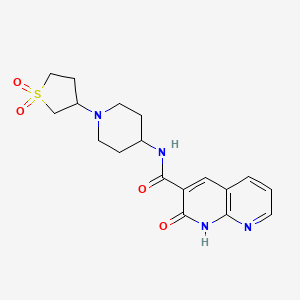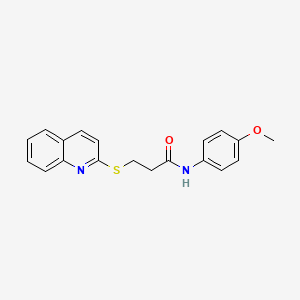
3-Bromo-4-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methylthiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromo group at the 3rd position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis
3-Bromo-4-methylthiophene-2-carboxylic acid is a powder at room temperature . It has a melting point of 225-229°C . The compound has a topological polar surface area of 65.5Ų and an XLogP3 value of 2.5 .Scientific Research Applications
- Inhibitors for Human Enteroviruses : Researchers have explored derivatives of 3-bromo-4-methylthiophene-2-carboxylic acid as potential inhibitors for human enteroviruses, including coxsackievirus, echovirus, and rhinovirus . These viruses cause a range of illnesses, and finding effective inhibitors is crucial for antiviral drug development.
- Pyrazolo [3,4-d]pyrimidine Derivatives : The compound serves as a building block for synthesizing pyrazolo [3,4-d]pyrimidine derivatives. These derivatives have been investigated as inhibitors of various viruses, including influenza virus and herpes simplex virus . Their potential antiviral activity makes them valuable in drug discovery.
- Zinc and Cadmium Carboxylate Complexes : 3-Methyl-2-thiophenecarboxylic acid, a close analog of 3-bromo-4-methylthiophene-2-carboxylic acid, has been used in the synthesis of zinc and cadmium carboxylate complexes . These complexes find applications in materials science, catalysis, and coordination chemistry.
Medicinal Chemistry and Drug Development
Organic Synthesis
Coordination Chemistry
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
While specific future directions for 3-Bromo-4-methylthiophene-2-carboxylic acid are not available, thiophene derivatives are of interest in various fields. They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The unique properties of thiophene derivatives make them promising candidates for future research and applications .
properties
IUPAC Name |
3-bromo-4-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOPXMCMKCJDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylthiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2836796.png)
![3-Fluoro-4-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2836798.png)

![N-(4-methylcyclohexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2836801.png)

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione](/img/structure/B2836804.png)
![2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836807.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2836810.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)

